

Application of 1cP-MiPLA in Forensic Toxicology: Application Notes and Protocols

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Compound of Interest

Compound Name: 1cP-MiPLA

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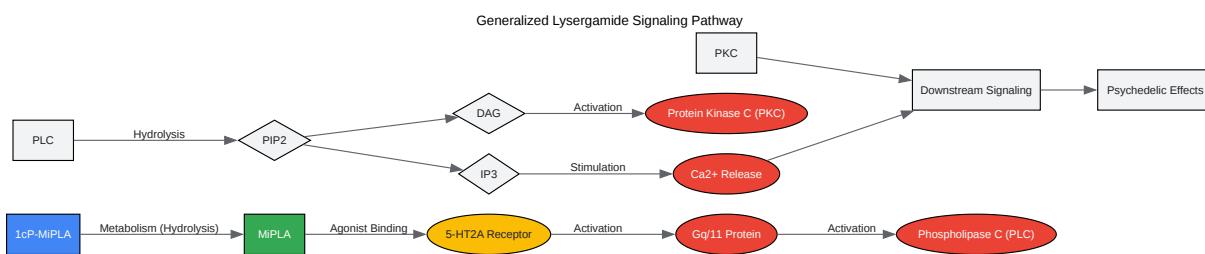
Introduction

1-(Cyclopropanecarbonyl)-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**) is a novel psychoactive substance (NPS) of the lysergamide class, structurally related to lysergic acid diethylamide (LSD) and its analogue N-methyl-N-isopropyllysergamide (MiPLA). First identified in the early 2020s, **1cP-MiPLA** is presumed to be a prodrug of MiPLA, exhibiting psychedelic effects through its interaction with serotonin receptors.^[1] Its emergence on the illicit drug market presents a challenge for forensic toxicology laboratories, requiring robust analytical methods for its identification and differentiation from other controlled lysergamides. This document provides an overview of the current knowledge on **1cP-MiPLA**, including its pharmacology, metabolism, and analytical methodologies relevant to forensic toxicology.

Pharmacology and Metabolism

1cP-MiPLA is believed to exert its psychoactive effects via agonism at serotonin 5-HT_{2A} receptors, a common mechanism for psychedelic compounds.^[2] It is hypothesized to be a prodrug, undergoing in-vivo hydrolysis to form its active metabolite, MiPLA.^[1] This metabolic conversion is a key consideration in forensic analysis, as both the parent compound and its metabolite may be present in biological samples. The metabolic pathways of **1cP-MiPLA** have not been extensively studied; however, research on analogous 1-acyl-substituted lysergamides like 1cP-LSD suggests that the cyclopropanoyl group is likely cleaved by esterases in the body.^[3]

Note: Due to the limited research on **1cP-MiPLA**, a specific signaling pathway diagram is not available. The following diagram illustrates the generalized signaling pathway for psychedelic lysergamides, which is presumed to be similar for **1cP-MiPLA**.



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Generalized Lysergamide Signaling Pathway

Data Presentation

As of the current date, there is a notable absence of published forensic case reports detailing the quantitative analysis of **1cP-MiPLA** or its primary metabolite, MiPLA, in human biological specimens. The data available primarily pertains to the analysis of seized materials, such as blotter paper.

Table 1: Quantitative Analysis of MiPLA in Seized Blotter Paper

| Sample | Compound | Amount per Blotter | Analytical Method | Reference |
|-----------|----------|--------------------|-------------------|-----------|
| Blotter 1 | MiPLA | 180 µg | LC-Q-MS | [4] |
| Blotter 2 | MiPLA | 186 µg | LC-Q-MS | [4] |

Experimental Protocols

The following protocols are provided for the analytical identification of **1cP-MiPLA**. Protocol 1 details a method for the analysis of seized materials, while Protocol 2 is a proposed method for the analysis of biological fluids, adapted from validated methods for similar lysergamides.

Protocol 1: Analysis of **1cP-MiPLA** in Seized Materials (e.g., Blotter Paper)

This protocol is based on methodologies reported for the analysis of LSD analogs in blotter paper.^[5]

1. Sample Preparation

- Excise a representative portion of the blotter paper (e.g., one tab).
- Place the sample in a suitable vial.
- Add 1.0 mL of methanol to the vial.
- Sonicate for 15 minutes to extract the analyte.
- Transfer the methanol extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for the chosen analytical technique (e.g., 100 µL of methanol for LC-MS analysis).

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

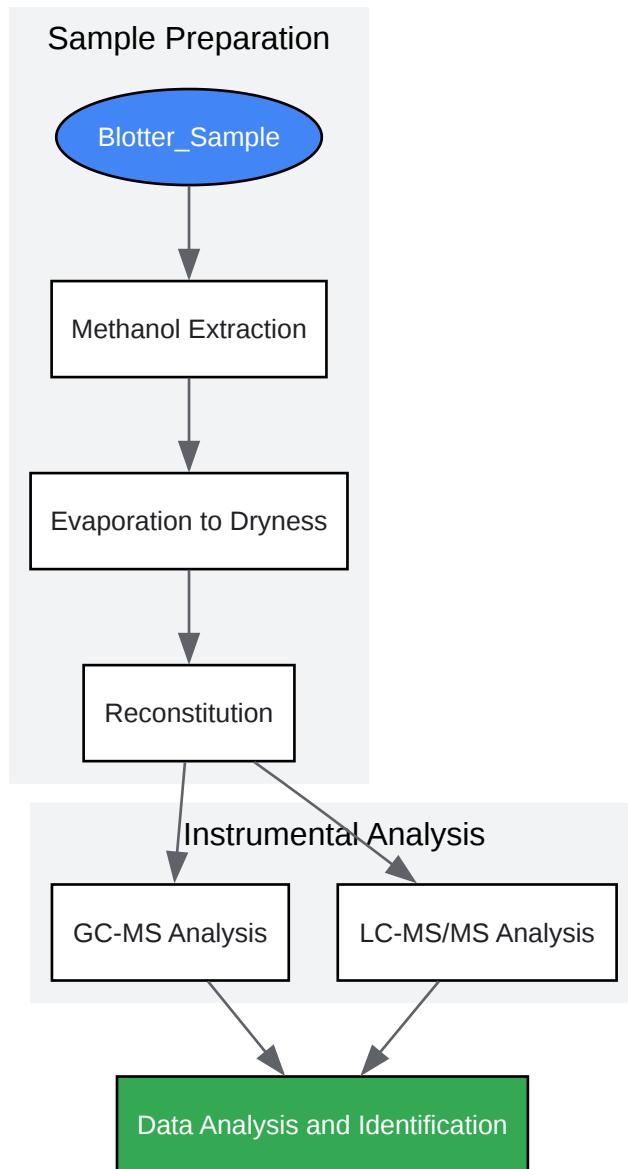
- Instrumentation: Standard GC-MS system.
- Column: Phenyl-methyl siloxane capillary column (or equivalent).
- Injector Temperature: 280 °C.
- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 20 °C/min to 300 °C, hold for 5 minutes.
- Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
- Note: The use of methanol as a solvent can lead to the deacylation of **1cP-MiPLA** to MiPLA on the hot GC injector. Analysis of the MiPLA peak can be indicative of the presence of **1cP-MiPLA** in the original sample. Non-alcoholic solvents like ethyl acetate are recommended to minimize this conversion.

3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate **1cP-MiPLA** from its isomers and potential metabolites.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions (for triple quadrupole): Specific transitions for **1cP-MiPLA** and MiPLA should be determined by direct infusion of standards.

Workflow for Analysis of Seized Materials

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Workflow for Analysis of Seized Materials

Protocol 2: Proposed Method for the Analysis of 1cP-MiPLA in Biological Fluids (Blood, Urine)

This protocol is adapted from a validated method for the analysis of 1P-LSD in serum and urine and should be fully validated for **1cP-MiPLA** before implementation in casework.[\[6\]](#)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 1 mL of biological fluid (e.g., serum, urine) in a glass tube, add an appropriate internal standard (e.g., d₃-LSD).
- Add 1 mL of carbonate buffer (pH 9.5).
- Add 5 mL of extraction solvent (e.g., a mixture of dichloromethane and isopropanol, 95:5 v/v).
- Vortex for 1 minute and gently mix on a rotary shaker for 15 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of mobile phase A.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

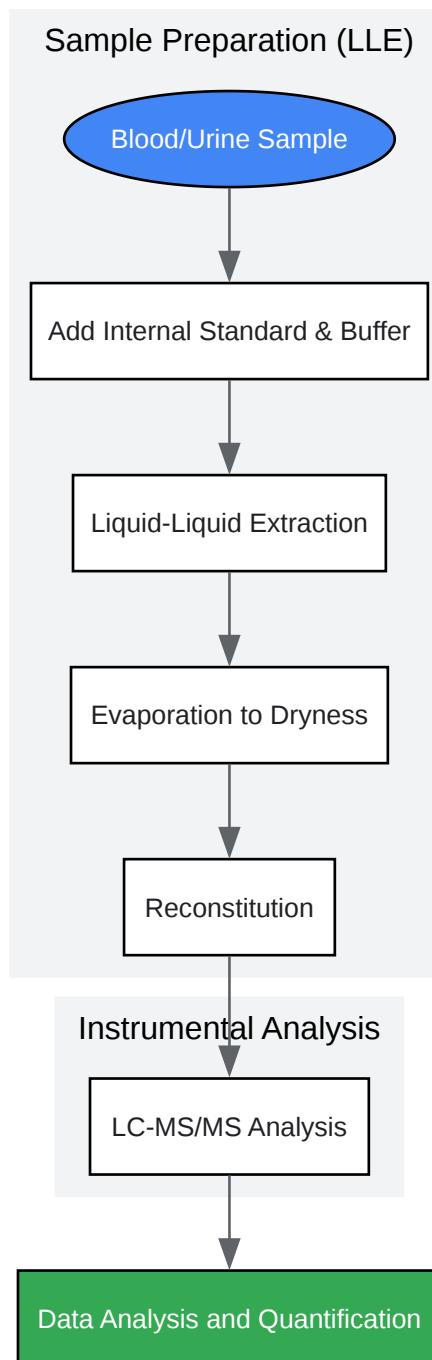
- Instrumentation: High-sensitivity LC system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5% to 95% B
 - 10-12 min: 95% B
 - 12.1-15 min: 5% B

- Flow Rate: 0.4 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - **1cP-MiPLA**: To be determined using a standard.
 - MiPLA: To be determined using a standard.
 - Internal Standard (e.g., d₃-LSD): To be determined using a standard.

3. Method Validation

- This proposed method must be fully validated according to accepted forensic toxicology guidelines. Validation parameters should include:
 - Selectivity
 - Linearity and limits of detection (LOD) and quantification (LOQ)
 - Accuracy and precision (intra- and inter-day)
 - Matrix effects
 - Extraction recovery
 - Stability of **1cP-MiPLA** and MiPLA in biological matrices under different storage conditions.

Proposed Workflow for Biological Fluid Analysis

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Proposed Workflow for Biological Fluid Analysis

Conclusion

The detection of **1cP-MiPLA** in forensic toxicology casework requires analytical methods capable of distinguishing it from its isomers and other LSD analogs. While methods for its identification in seized materials are established, there is a pressing need for validated quantitative methods for its detection in biological fluids and for the publication of data from forensic cases. The protocols and information provided herein serve as a guide for forensic toxicologists and researchers. As **1cP-MiPLA** is likely to be rapidly metabolized to MiPLA, analytical methods should be designed to detect both the parent compound and its active metabolite. Further research into the pharmacology, metabolism, and toxicology of **1cP-MiPLA** is essential for a comprehensive understanding of its effects and for the accurate interpretation of toxicological findings.

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